molecular formula C5H10ClNO2 B6241480 3-amino-4-methyloxolan-2-one hydrochloride, Mixture of diastereomers CAS No. 2377031-83-7

3-amino-4-methyloxolan-2-one hydrochloride, Mixture of diastereomers

Cat. No.: B6241480
CAS No.: 2377031-83-7
M. Wt: 151.6
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Description

. This compound is characterized by the presence of an oxolane ring (a five-membered cyclic ether) with an amino group and a methyl group attached to the second and fourth carbon atoms, respectively. The hydrochloride salt form enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-methyloxolan-2-one hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method is the cyclization of 3-aminobutan-1-ol with a suitable dihaloalkane in the presence of a base. The reaction proceeds through the formation of an intermediate oxirane ring, which is then opened by the nucleophilic attack of the amine group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methyloxolan-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

3-Amino-4-methyloxolan-2-one hydrochloride has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-amino-4-methyloxolan-2-one hydrochloride exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to changes in biological processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

3-Amino-4-methyloxolan-2-one hydrochloride can be compared with other similar compounds, such as 3-amino-4-methyltetrahydrofuran-2-one and 3-amino-4-methylpyrrolidin-2-one. These compounds share structural similarities but differ in their ring size and functional groups, leading to variations in their chemical properties and applications.

Properties

CAS No.

2377031-83-7

Molecular Formula

C5H10ClNO2

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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